molecular formula C18H11NO4 B604633 4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 18706-64-4

4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione

Cat. No. B604633
CAS RN: 18706-64-4
M. Wt: 305.3g/mol
InChI Key: JULHLMULLDMMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione” is a chemical compound. It’s a derivative of pyrano[3,2-c]quinoline .


Synthesis Analysis

A simple and efficient method has been described for the synthesis of acetyl and iodo derivatives of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones . Compounds with phenyl and alkyl substituent at C(7) and C(8), respectively, can be easily acetylated by refluxing in a mixture of acetic acid and polyphosphoric acid to give 3-acetyl-4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones in excellent yields .


Molecular Structure Analysis

The structures of the synthesized compounds were confirmed using infrared, nuclear magnetic resonance, and elemental analysis .


Chemical Reactions Analysis

Compounds can be iodinated with iodine and anhydrous sodium carbonate in boiling dioxane to give 4-hydroxy-3-iodo-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones .

Scientific Research Applications

Synthesis of Dihydropyrano[2,3-c]pyrazoles

This compound can be used in the synthesis of dihydropyrano[2,3-c]pyrazoles . The process involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions . This method is advantageous due to its mild conditions, short reaction times, high yields, and the reusability of the catalyst .

Synthesis of Pyrano[3,2-c]quinolones and Furo[3,2-c]quinolones

The compound is involved in acid-catalyzed tandem reactions to form pyrano[3,2-c]quinolones and furo[3,2-c]quinolones . Depending on the propargylic alcohol used, these tandem reactions proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyrano[3,2-c]quinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furo[3,2-c]quinolones .

Preparation of Insecticidal Heterolignans

The compound is involved in the preparation of insecticidal heterolignans . These are a class of compounds that have been shown to be effective against various types of insects .

Cyclization of Aminoanilino Lactones

The compound is used in the cyclization of aminoanilino lactones . This process is important in the synthesis of various complex molecules .

Application in Third-Generation Photovoltaics

Quinoline derivatives, such as the compound , have been used in third-generation photovoltaics . The idea behind this application is to increase the delocalization degree of the dye by extending π-spacers from quinoline to pyridocarbazole .

Synthesis of Biologically and Pharmaceutically Important Compounds

The compound can be used in the synthesis of biologically and pharmaceutically important compounds . This method is particularly effective with both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring .

properties

IUPAC Name

4-hydroxy-6-phenylpyrano[3,2-c]quinoline-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4/c20-14-10-15(21)23-17-12-8-4-5-9-13(12)19(18(22)16(14)17)11-6-2-1-3-7-11/h1-10,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULHLMULLDMMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C(C2=O)C(=CC(=O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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